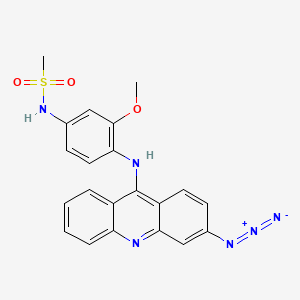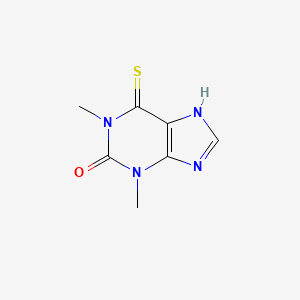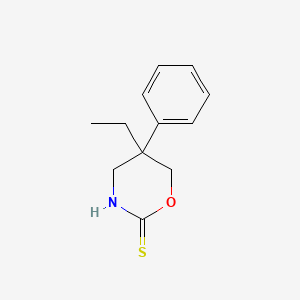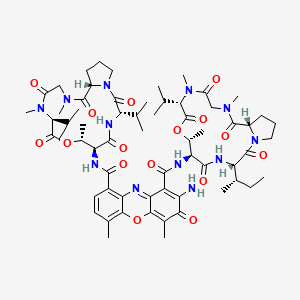
Cactinomycin
Overview
Description
Cactinomycin, also known as actinomycin D, is a chemotherapy medication used to treat various types of cancer. It is a compound composed of two cyclic peptides attached to a phenoxazine core, derived from the bacterium Streptomyces parvullus. This compound is known for its ability to bind to DNA and inhibit RNA synthesis, making it a potent cytotoxic agent .
Mechanism of Action
Target of Action
Cactinomycin, also known as Dactinomycin, primarily targets DNA within the cell . It forms a stable complex with DNA, thereby inhibiting RNA synthesis . This interaction with DNA is crucial for its antineoplastic activity.
Mode of Action
This compound interacts with its DNA target by intercalation . This process involves the insertion of the planar this compound molecule between the stacked base pairs of the DNA helix . This binding is strong but reversible and interferes with the synthesis of RNA, particularly preventing RNA polymerase elongation . As a result, mRNA production is impaired, leading to a decline in protein synthesis after this compound therapy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the transcription process . By inhibiting RNA synthesis, this compound disrupts the normal flow of genetic information from DNA to RNA to protein, a central dogma in molecular biology. The downstream effects include a decrease in protein synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is administered intravenously, ensuring 100% bioavailability . This compound is known to bind to proteins to a small extent (5%) and is metabolized in the liver . The elimination half-life is approximately 36 hours, and it is excreted via bile .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of RNA synthesis, leading to a decrease in protein synthesis . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells. Clinically, this translates into the ability of this compound to treat various types of cancers, including Wilms’ tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the drug. Additionally, the presence of other drugs (drug-drug interactions) can influence the efficacy of this compound. It’s also important to note that individual patient factors, such as age, liver function, and overall health status, can influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Cactinomycin plays a crucial role in biochemical reactions by binding to DNA and inhibiting RNA synthesis. This compound interacts with several biomolecules, including DNA, RNA polymerase, and various proteins involved in transcription. The binding of this compound to DNA prevents the elongation of the RNA chain by RNA polymerase, thereby inhibiting transcription . This interaction is reversible but strong, leading to a significant reduction in mRNA production and subsequent protein synthesis .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. By binding to DNA and inhibiting RNA synthesis, this compound disrupts cell function, including cell signaling pathways, gene expression, and cellular metabolism . This inhibition of transcription leads to a decrease in mRNA levels, which in turn reduces protein synthesis. As a result, cells are unable to divide and proliferate, making this compound an effective chemotherapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DNA at the transcription initiation complex. This binding prevents the elongation of the RNA chain by RNA polymerase, thereby inhibiting RNA synthesis . The inhibition of RNA synthesis leads to a decrease in mRNA levels, which subsequently reduces protein synthesis. This mechanism of action is crucial for the antineoplastic effects of this compound, as it prevents the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent inhibition of RNA synthesis and protein production, resulting in sustained antineoplastic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits RNA synthesis and reduces tumor growth without causing significant toxicity . At high doses, this compound can cause toxic effects, including bone marrow suppression, liver damage, and gastrointestinal disturbances . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to DNA and RNA synthesis. It interacts with enzymes such as RNA polymerase, which is responsible for the transcription of DNA into RNA . By inhibiting RNA polymerase, this compound disrupts the normal metabolic flux and reduces the levels of metabolites involved in protein synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to DNA and is transported into the nucleus, where it exerts its inhibitory effects on RNA synthesis . The distribution of this compound within tissues is influenced by its binding to DNA and other cellular components, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it binds to DNA and inhibits RNA synthesis . This localization is crucial for its activity, as it allows this compound to effectively disrupt transcription and protein synthesis. The targeting of this compound to the nucleus is facilitated by its ability to bind to DNA and other nuclear components .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cactinomycin is primarily obtained through fermentation processes involving the bacterium Streptomyces parvullus. The production involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes:
Inoculation: Introducing into a nutrient-rich medium.
Fermentation: Maintaining optimal conditions (temperature, pH, aeration) for bacterial growth and this compound production.
Extraction: Using solvents to extract this compound from the fermentation broth.
Purification: Employing chromatographic techniques to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Cactinomycin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Cactinomycin has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA-binding properties and interactions.
Biology: Employed in research to understand RNA synthesis and protein synthesis inhibition.
Medicine: Utilized in chemotherapy to treat cancers such as Wilms tumor, rhabdomyosarcoma, and Ewing’s sarcoma.
Industry: Applied in the development of new anticancer drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
- Actinomycin C1
- Actinomycin IV
- Actinomycin X1
Uniqueness
Cactinomycin is unique due to its specific structure and potent DNA-binding properties. Compared to other similar compounds, it has a higher affinity for DNA and a more pronounced inhibitory effect on RNA synthesis .
Properties
IUPAC Name |
2-amino-1-N-(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJFISCRQIYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H88N12O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-14-8, 8052-16-2 | |
| Record name | Actinomycin VI | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Actinomycin C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is Cactinomycin used alone or in combination with other drugs for the treatment of Polymyositis?
A2: Research suggests that this compound was often used as part of a combination therapy approach for Polymyositis []. In a study of 14 patients, this compound was administered alongside other immunosuppressive agents like Azathioprine, Prednisolone, 6-Mercaptopurine, and Methotrexate. This highlights the historical context of this compound use within a broader immunosuppressive regimen for this condition.
Q2: Are there any specific patient characteristics that might predict a better response to this compound in Polymyositis?
A3: While limited data is available on this compound's efficacy in Polymyositis, one study observed that younger patients (under 40 years old) with acute or subacute disease progression tended to respond better to Azathioprine-based immunosuppressive therapy, which sometimes included this compound []. This suggests a potential age-related and disease-stage dependency for treatment response, although further research is needed to confirm these findings specifically for this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


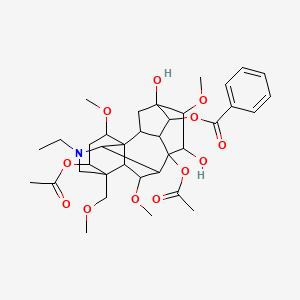
![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)
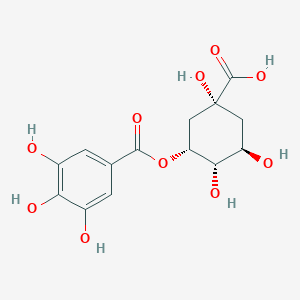
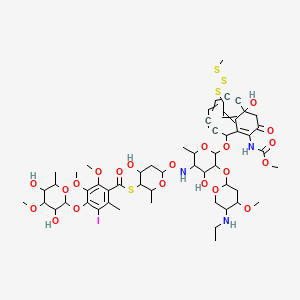
![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)
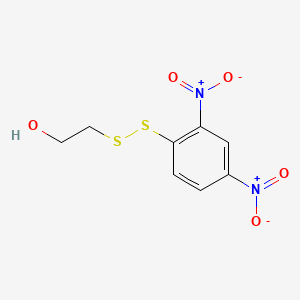
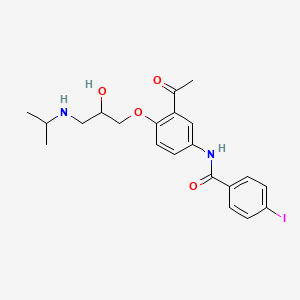

![(2R,4R,8S,9R,10S,16S)-2,8,16-TRIHYDROXY-9-(HYDROXYMETHYL)-5,5-DIMETHYL-14-METHYLIDENETETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-15-ONE](/img/structure/B1231957.png)

